molecular formula C20H25N5O2 B2955808 1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848730-49-4

1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2955808
CAS No.: 848730-49-4
M. Wt: 367.453
InChI Key: JNMTZTVBZDVFMQ-UHFFFAOYSA-N
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Description

The compound 1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a fused heterocyclic system comprising a purine-pyrimidine dione scaffold. Key structural features include:

  • Core structure: A bicyclic system formed by fusing a purine ring (imidazole + pyrimidine) with a pyrimidine-2,4-dione moiety.
  • 3-(2-methylpropyl) group (isobutyl): A branched alkyl chain that may enhance lipophilicity and hydrophobic interactions. 9-phenyl group: An aromatic substituent that could contribute to π-π stacking interactions in biological targets.
  • Hydrogenation state: The 7,8-dihydro-6H designation indicates partial saturation of the pyrimidine ring, which may affect conformational flexibility and solubility.

Properties

IUPAC Name

1,7-dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-13(2)10-25-18(26)16-17(22(4)20(25)27)21-19-23(11-14(3)12-24(16)19)15-8-6-5-7-9-15/h5-9,13-14H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMTZTVBZDVFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,7-Dimethyl-3-(2-methylpropyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H27N5O3C_{21}H_{27}N_{5}O_{3} with a molecular weight of approximately 397.48 g/mol. Its structure features a purine-like core with various substitutions that may influence its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Common reagents include methylating agents and various catalysts to facilitate the cyclization process.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for certain derivatives ranged from 0.7 to 8.9 μM, indicating moderate to strong anticancer activity .

The biological activity is thought to be mediated through interactions with specific molecular targets such as enzymes and receptors involved in cancer cell proliferation and survival pathways. The binding affinity and inhibition constants suggest significant interactions with key proteins related to tumor growth .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of synthesized derivatives, it was found that the presence of electron-withdrawing groups on the phenyl ring significantly enhanced the anticancer activity against breast cancer cell lines (MDA-MB-231) . The structure-activity relationship (SAR) indicated that specific substitutions can lead to improved efficacy.

Study 2: Antimicrobial Activity

Another aspect of research focused on the antimicrobial properties of related compounds derived from similar structures. These compounds showed promising activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values for some derivatives were notably low, suggesting potential as antimicrobial agents.

Data Table: Summary of Biological Activities

Biological Activity Cell Line/Pathogen IC50/MIC Value Reference
AnticancerMDA-MB-2310.7 - 8.9 μM
AntimicrobialPseudomonas aeruginosa0.21 μM
AntimicrobialEscherichia coliVaries

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs within the Purino-Pyrimidine Dione Class

  • 9-(4-Methoxyphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (): Key difference: Substitution at position 9 (4-methoxyphenyl vs. phenyl) and position 3 (pentyl vs. isobutyl). Impact: The methoxy group may enhance electron-donating capacity and solubility, while the longer pentyl chain could increase lipophilicity compared to the isobutyl group .
  • 9-(4-Chlorophenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione (): Key difference: A 4-chlorophenyl group at position 9 and additional ring saturation (hexahydro). The hexahydro structure may reduce conformational strain, enhancing stability .

Pyrrolo-Pyrazine Dione Derivatives

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- (): Core structure: A pyrrolo-pyrazine dione system instead of purino-pyrimidine. Bioactivity: Exhibits antibacterial properties, attributed to the 3-(2-methylpropyl) substituent. This suggests that the isobutyl group may play a role in antimicrobial activity, though the purino-pyrimidine core likely targets different pathways .

Pyrimidine Dione Derivatives with Variable Substituents

  • 6-[(3-Fluoro-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (): Core structure: A non-fused pyrimidine-2,4-dione. Substituents: Fluorine and hydroxymethyl groups may enhance polarity and hydrogen-bonding capacity, differing from the lipophilic isobutyl and phenyl groups in the target compound.

Data Tables Summarizing Comparative Analysis

Compound Name Core Structure Key Substituents Reported Bioactivity Reference
Target compound Purino-pyrimidine dione 1,7-dimethyl; 3-(2-methylpropyl); 9-phenyl Not explicitly reported -
9-(4-Methoxyphenyl)-1,7-dimethyl-3-pentyl analog Purino-pyrimidine dione 9-(4-methoxyphenyl); 3-pentyl Not reported
9-(4-Chlorophenyl)-1,7-dimethyl-hexahydro analog Purino-pyrimidine dione (saturated) 9-(4-chlorophenyl) Not reported
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- Pyrrolo-pyrazine dione 3-(2-methylpropyl) Antibacterial
Pyrimidine-2,4-dione derivatives (e.g., 6-[(3-Fluoro-2-hydroxymethyl)propyl]-...) Pyrimidine dione Fluorine, hydroxymethyl, dimethoxymethyl Not specified

Discussion of Research Findings

  • Substituent Effects :
    • The isobutyl group at position 3 is shared with antibacterial pyrrolo-pyrazine diones, suggesting a role in bioactivity . In the target compound, this group may similarly influence interactions with hydrophobic targets.
    • Aromatic substituents (phenyl, 4-methoxyphenyl, 4-chlorophenyl) at position 9 modulate electronic and steric properties. The 4-chloro derivative’s higher lipophilicity could enhance membrane permeability .
  • Core Structure Implications: The purino-pyrimidine dione scaffold offers a rigid, fused-ring system distinct from pyrrolo-pyrazine diones. This rigidity may favor binding to enzymes like kinases or phosphodiesterases.
  • Hydrogenation State : Partial saturation (7,8-dihydro) in the target compound vs. full saturation (hexahydro) in ’s analog may alter solubility and metabolic stability.

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can experimental parameters be optimized?

Methodological Answer: Synthesis pathways for complex purino-pyrimidine derivatives often involve multi-step reactions, such as cyclocondensation, alkylation, or nucleophilic substitution. For example, structurally similar compounds (e.g., pyrimidine-diones) are synthesized via condensation of amino-pyrazoles with diketones or via palladium-catalyzed cross-coupling reactions . To optimize parameters (e.g., temperature, solvent, catalyst), employ statistical Design of Experiments (DoE) to systematically vary factors and minimize trial-and-error approaches. Central Composite Design (CCD) or Box-Behnken models can identify optimal conditions with fewer experiments .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational techniques :

  • Nuclear Magnetic Resonance (NMR): Assign proton environments using 1H^1\text{H}- and 13C^{13}\text{C}-NMR, focusing on distinguishing purine and pyrimidine ring protons.
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions.
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
  • Mass Spectrometry (MS): Verify molecular weight and fragmentation patterns .

Q. What strategies are effective for assessing solubility and stability under varying experimental conditions?

Methodological Answer:

  • Solubility Screening: Test solvents (e.g., DMSO, ethanol, aqueous buffers) using High-Throughput Screening (HTS) platforms.
  • Stability Studies: Conduct accelerated degradation tests under thermal, photolytic, and hydrolytic stress (ICH Q1A guidelines). Monitor decomposition via HPLC or LC-MS .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity or selectivity?

Methodological Answer:

  • Molecular Docking: Screen derivatives against target proteins (e.g., kinases, GPCRs) using AutoDock or Schrödinger Suite to predict binding affinities.
  • QSAR Modeling: Develop Quantitative Structure-Activity Relationship models to correlate structural descriptors (e.g., logP, polar surface area) with biological data .
  • Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian, ORCA) to simulate reaction mechanisms and identify energetically favorable pathways .

Q. How should researchers resolve contradictions between experimental data and computational predictions?

Methodological Answer:

  • Sensitivity Analysis: Test whether discrepancies arise from parameter assumptions (e.g., solvent effects in DFT).
  • Experimental Validation: Re-run key experiments under controlled conditions (e.g., inert atmosphere for air-sensitive reactions).
  • Data Integration: Apply machine learning (e.g., Random Forests) to reconcile outliers by identifying hidden variables (e.g., impurity profiles) .

Q. What advanced reactor designs or process controls are suitable for scaling up synthesis?

Methodological Answer:

  • Microreactor Systems: Enhance heat/mass transfer for exothermic or fast reactions.
  • Continuous Flow Chemistry: Improve yield reproducibility and reduce side reactions.
  • Process Analytical Technology (PAT): Use in-line sensors (e.g., FTIR, Raman) for real-time monitoring of reaction progress .

Q. How can heterogeneous catalysis be applied to improve the sustainability of synthesis?

Methodological Answer:

  • Catalyst Screening: Test immobilized metal catalysts (e.g., Pd/C, zeolites) for recyclability.
  • Green Solvents: Replace traditional solvents with ionic liquids or supercritical CO2_2.
  • Life Cycle Assessment (LCA): Quantify environmental impact reduction via energy/atom economy metrics .

Data Management and Validation

Q. What frameworks ensure data integrity and reproducibility in studies involving this compound?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs): Use platforms like LabArchives to document raw data and metadata.
  • FAIR Principles: Ensure data is Findable, Accessible, Interoperable, and Reusable.
  • Blind Validation: Partner with independent labs to replicate critical results .

Training and Collaboration

Q. What interdisciplinary training is essential for researchers working on this compound?

Methodological Answer:

  • Cross-Disciplinary Courses: Enroll in computational chemistry, advanced spectroscopy, and biostatistics modules.
  • Mentorship: Collaborate with experts in chemical biology (e.g., enzyme kinetics) and materials science (e.g., crystallography) .

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